molecular formula C23H21NO5 B11102953 4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

Cat. No.: B11102953
M. Wt: 391.4 g/mol
InChI Key: SJHGOZOUDCCWAQ-UYRXBGFRSA-N
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Description

4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl 4-formylbenzoate, 4-methylacetophenone, and other reagents in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is unique due to its combination of a pyrrole ring and benzoic acid moiety, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

4-[(Z)-[4-ethoxycarbonyl-5-methyl-1-(4-methylphenyl)-2-oxopyrrol-3-ylidene]methyl]benzoic acid

InChI

InChI=1S/C23H21NO5/c1-4-29-23(28)20-15(3)24(18-11-5-14(2)6-12-18)21(25)19(20)13-16-7-9-17(10-8-16)22(26)27/h5-13H,4H2,1-3H3,(H,26,27)/b19-13-

InChI Key

SJHGOZOUDCCWAQ-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C

Origin of Product

United States

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